2-[(3,4-difluorophenyl)amino]-N-(2-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-DIFLUOROANILINO)-N-(2-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with difluoroaniline and methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIFLUOROANILINO)-N-(2-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Difluoroaniline Group: The difluoroaniline group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the quinoline core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of methoxyphenyl and a halogenated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIFLUOROANILINO)-N-(2-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Studied for its potential as an anticancer agent, given its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3,4-DIFLUOROANILINO)-N-(2-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, interfering with the replication process and leading to cell cycle arrest.
Pathways Involved: It can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIFLUOROANILINO)-N-(2-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE
- 2-(3,4-DIFLUOROANILINO)-N-(3-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
2-(3,4-DIFLUOROANILINO)-N-(2-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to the specific positioning of the difluoroaniline and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C23H17F2N3O2 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(3,4-difluoroanilino)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17F2N3O2/c1-30-21-9-5-4-8-20(21)28-23(29)16-13-22(27-19-7-3-2-6-15(16)19)26-14-10-11-17(24)18(25)12-14/h2-13H,1H3,(H,26,27)(H,28,29) |
InChI Key |
WBXHEXGRSZSJMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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